molecular formula C6H2BrF2NO4S B13472490 3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride

3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride

Cat. No.: B13472490
M. Wt: 302.05 g/mol
InChI Key: LAVANVLQSIMAOB-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of aromatic sulfonyl fluorides. This compound is characterized by the presence of bromine, fluorine, and nitro groups attached to a benzene ring, along with a sulfonyl fluoride functional group. It is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride typically involves multiple steps, including electrophilic aromatic substitution reactions. The process begins with the nitration of a suitable benzene derivative, followed by bromination and fluorination. The sulfonyl fluoride group is introduced through sulfonation and subsequent conversion to the sulfonyl fluoride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include bromine, nitric acid, and sulfuric acid.

    Nucleophilic Substitution: Reagents such as amines and alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives.

Scientific Research Applications

3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is utilized in enzyme inhibition studies and protein labeling experiments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonyl fluoride is unique due to the presence of both sulfonyl fluoride and nitro groups, which confer distinct reactivity and applications in various fields of research and industry.

Properties

Molecular Formula

C6H2BrF2NO4S

Molecular Weight

302.05 g/mol

IUPAC Name

3-bromo-4-fluoro-5-nitrobenzenesulfonyl fluoride

InChI

InChI=1S/C6H2BrF2NO4S/c7-4-1-3(15(9,13)14)2-5(6(4)8)10(11)12/h1-2H

InChI Key

LAVANVLQSIMAOB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)S(=O)(=O)F

Origin of Product

United States

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